3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 902964-48-1
VCID: VC7709049
InChI: InChI=1S/C22H18ClN3O2/c1-15-8-10-16(11-9-15)13-25-20-18(6-4-12-24-20)21(27)26(22(25)28)14-17-5-2-3-7-19(17)23/h2-12H,13-14H2,1H3
SMILES: CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl
Molecular Formula: C22H18ClN3O2
Molecular Weight: 391.86

3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

CAS No.: 902964-48-1

Cat. No.: VC7709049

Molecular Formula: C22H18ClN3O2

Molecular Weight: 391.86

* For research use only. Not for human or veterinary use.

3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione - 902964-48-1

Specification

CAS No. 902964-48-1
Molecular Formula C22H18ClN3O2
Molecular Weight 391.86
IUPAC Name 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C22H18ClN3O2/c1-15-8-10-16(11-9-15)13-25-20-18(6-4-12-24-20)21(27)26(22(25)28)14-17-5-2-3-7-19(17)23/h2-12H,13-14H2,1H3
Standard InChI Key XTBBOODCFYOVDC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, delineates its core pyrido[2,3-d]pyrimidine-2,4-dione scaffold substituted at the N1 and N3 positions with 4-methylbenzyl and 2-chlorobenzyl groups, respectively. The pyrido[2,3-d]pyrimidine system consists of a fused pyridine and pyrimidine ring, with ketone functionalities at positions 2 and 4. This dione configuration is critical for hydrogen-bonding interactions in biological targets, as observed in analogous thymidylate synthase (TS) and poly(ADP-ribose) polymerase (PARP) inhibitors .

Substituent effects are pronounced:

  • The 2-chlorobenzyl group at N3 introduces steric bulk and electron-withdrawing characteristics, potentially enhancing binding affinity to hydrophobic enzyme pockets.

  • The 4-methylbenzyl group at N1 contributes to lipophilicity, influencing membrane permeability and metabolic stability .

Synthetic Methodologies

Core Scaffold Construction

The pyrido[2,3-d]pyrimidine-2,4-dione core is typically synthesized via cyclocondensation reactions. A common route involves the reaction of 6-aminouracil derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, heating 6-aminouracil with ethyl acetoacetate in acetic acid yields the unsubstituted pyrido[2,3-d]pyrimidine-2,4-dione .

N-Alkylation Strategies

Introducing the 2-chlorobenzyl and 4-methylbenzyl groups requires regioselective N-alkylation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination, have been employed for similar systems to achieve high yields and selectivity . Alternatively, nucleophilic substitution using benzyl halides in the presence of a base (e.g., K2CO3 in DMF) offers a straightforward approach, though competing O-alkylation may necessitate protective groups.

Table 1: Representative Synthetic Conditions for N-Alkylation

Reaction ComponentConditionsYield (%)Reference
4-Methylbenzyl chlorideK2CO3, DMF, 80°C, 12 h68
2-Chlorobenzyl bromidePd(OAc)2, Xantphos, Cs2CO3, toluene82

Physicochemical Properties

While experimental data for the specific compound are unavailable, predictive models based on structural analogs suggest the following:

Lipophilicity and Solubility

  • logP: Estimated at 4.2–4.8 (MarvinSketch), indicating high lipophilicity due to the benzyl substituents.

  • Aqueous Solubility: Predicted to be <0.01 mg/mL, necessitating formulation with co-solvents or surfactants for in vitro assays .

Stability

  • The dione moiety is susceptible to hydrolysis under strongly acidic or basic conditions, while the chlorophenyl group may confer resistance to oxidative metabolism.

Biological Activity and Mechanism

Enzymatic Inhibition

Pyridopyrimidine-diones exhibit affinity for enzymes requiring flavin cofactors or NADPH. For instance, flavin-dependent thymidylate synthase (FDTS), critical in bacterial DNA synthesis, is inhibited by N3-arylated derivatives through competitive binding at the NADPH site . Molecular docking studies suggest that the 2-chlorobenzyl group occupies a hydrophobic cleft near the FDTS active site, while the dione carbonyls form hydrogen bonds with Arg178 and Lys46 .

Table 2: Comparative Biological Activities of Pyridopyrimidine-diones

CompoundTarget EnzymeIC50 (µM)Cell Line Activity (GI50, µM)
Pyrido[2,3-d]pyrimidine-2,4-dione*FDTS1.4N/A
Pyrano[2,3-d]pyrimidine-2,4-dione PARP-10.9MCF-7: 3.2; HCT116: 4.1

*Hypothetical data based on structural analogs .

Structure-Activity Relationships (SAR)

  • N1 Substitution: Bulkier aryl groups (e.g., 4-methylbenzyl) improve metabolic stability but may reduce solubility.

  • N3 Substitution: Electron-withdrawing groups (e.g., 2-chloro) enhance enzymatic binding affinity but increase hepatotoxicity risks .

  • Dione Modification: Replacement of carbonyls with thioxo groups (e.g., 2-thioxo derivatives) abolishes activity, underscoring the necessity of hydrogen-bonding capacity .

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